molecular formula C18H22N2O3 B2851912 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea CAS No. 1351618-51-3

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2851912
CAS No.: 1351618-51-3
M. Wt: 314.385
InChI Key: IASKAXBNWPWBJN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a hydroxyphenylpropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea typically involves the reaction of 4-ethoxyaniline with 2-hydroxy-2-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-23-16-11-9-15(10-12-16)20-17(21)19-13-18(2,22)14-7-5-4-6-8-14/h4-12,22H,3,13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASKAXBNWPWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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